

comparing sinapyl alcohol derivatives cytotoxicity

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Compound Focus: Sinapyl alcohol-d3

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Cytotoxicity of Sinapyl Alcohol Derivatives

Compound Name	Source / Type	Cancer Cell Line(s) Tested	IC ₅₀ Value	Key Structural Features
Geranyloxysinapyl alcohol (1) [1]	Natural product from <i>Ligularia nelumbifolia</i>	KB	3.0 μ M	Geranyloxy substituent
Dichrocephol A (1) [2]	Natural product from <i>Dichrocephala benthamii</i>	HeLa	14.8 μ M	2R-methylbutyryloxy group at C-4
Dichrocephol B (2) [2]	Natural product from <i>Dichrocephala benthamii</i>	HeLa	51.6 μ M	Isopentanoyloxy group at C-4, acetate at C-9
Dichrocephol C (3) [2]	Natural product from <i>Dichrocephala benthamii</i>	HeLa	81.6 μ M	2R-methylbutyryloxy group at C-4, acetate at C-9

Compound Name	Source / Type	Cancer Cell Line(s) Tested	IC ₅₀ Value	Key Structural Features
Synthetic Allylic Alcohols (Series 13) [1]	Synthetic derivatives	PC-3, CNE, KB, A549, BEL-7404, HeLa	"Significant cytotoxicity"	Allylic alcohol side chain
Synthetic Allylic Aldehydes (Series 14) [1]	Synthetic derivatives	PC-3, CNE, KB, A549, BEL-7404, HeLa	"Significant cytotoxicity"	Allylic aldehyde side chain
Demethyl sinapyl alcohol derivative (19) [1]	Synthetic derivative	Multiple human tumor lines	"Significant cytotoxicity"	Lack of methyl groups on O3 and O5

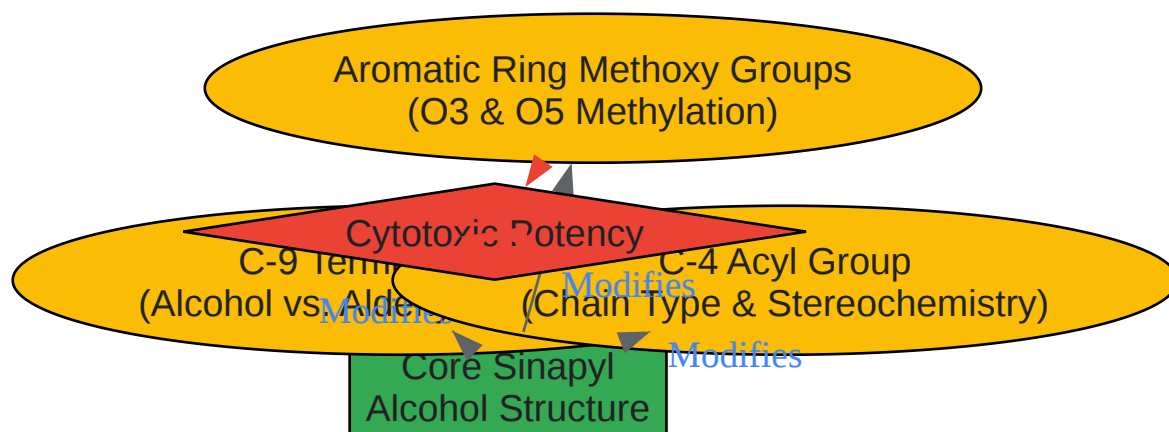
Experimental Protocols for Cytotoxicity Assessment

The primary methodology used to generate the data in the studies cited is the **MTT assay**, a standard colorimetric test for measuring cell metabolic activity and, by extension, cell viability and proliferation [1] [2].

- **Cell Culture:** Human tumor cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO₂) [1].
- **Compound Treatment:** Cells are seeded in plates and treated with various concentrations of the sinapyl alcohol derivatives [1].
- **Viability Measurement:** After an incubation period, MTT solution is added. Living cells convert MTT to purple formazan crystals. The crystals are dissolved, and the optical density (OD) of the solution is measured spectrophotometrically, often at 570 nm [1]. The degree of OD reduction correlates with the level of cytotoxic activity.
- **Data Analysis:** The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves [1].

Structure-Activity Relationships (SAR) Analysis

The research indicates that specific structural modifications significantly influence cytotoxic potency. The following diagram illustrates the core structure and key modification sites that dictate activity.



Key Structural Modification Sites in Sinapyl Alcohol Derivatives

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The SAR analysis reveals several critical trends [1] [2]:

- **C-9 Terminal Group:** Converting the terminal group at the C-9 position of the side chain into an **allylic alcohol (series 13) or aldehyde (series 14)** significantly enhances cytotoxicity compared to ethyl ester derivatives (series 11), which are unfavorable for activity [1].
- **C-4 Acyl Group:** The nature of the ester substituent at the C-4 position of the aromatic ring is critical. The **specific chain type (e.g., 2-methylbutyryl vs. isopentanoyl) and its stereochemistry (e.g., R-configuration in Dichrocephols A and C)** influence potency [2].
- **Aromatic Ring Methoxy Groups:** The **methyl groups on the ring oxygens (O3 and O5) are not essential** for cytotoxicity, as the demethylated derivative (compound 19) still showed significant activity. This suggests potential for further modification at these sites [1].

Conclusion for Research and Development

In summary, sinapyl alcohol derivatives represent a promising class of compounds for anticancer research. The most potent compounds identified include the natural product **Geranyloxysinapyl alcohol** and synthetically accessible **allylic alcohols/aldehydes** [1]. Key structural features for optimizing cytotoxicity involve modifications at the C-9 and C-4 positions.

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References

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2. Sinapyl Alcohol Derivatives from the Lipo-soluble Part ... [pmc.ncbi.nlm.nih.gov]

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